3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
Overview
Description
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one is a useful research compound. Its molecular formula is C12H16F3NO3 and its molecular weight is 279.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one is the Gamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in mediating synaptic inhibition as a GABA-gated ion channel .
Mode of Action
The compound acts as a covalent inhibitor of the KRAS G12C protein . It binds in the switch-II pocket of KRAS G12C, a mutated cysteine residue effective for the treatment of solid tumors .
Biochemical Pathways
The compound affects the RAS protein pathway , which plays a key role in cellular proliferation and differentiation . The inhibition of RAS protein, a known driver of oncogenic alteration in human cancer, is an effective therapeutic treatment for solid tumors .
Pharmacokinetics
The compound exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound shows a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This indicates that it has a significant molecular and cellular effect, particularly in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s ethoxy and trifluoroacetyl groups, which may form bonds with specific amino acid residues in proteins .
Cellular Effects
It can be speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one at different dosages in animal models have not been reported .
Properties
IUPAC Name |
1-ethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-2-19-9-6-8(17)11(9)4-3-5-16(7-11)10(18)12(13,14)15/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWXJNPVHHNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCN(C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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